Compound Description: Pexidartinib is a kinase inhibitor that targets CSF1R, KIT, and FLT3. It is used in the treatment of tenosynovial giant cell tumor. The crystal structure of pexidartinib dihydrochloride dihydrate reveals that the molecule forms various hydrogen bonds, highlighting its potential for intermolecular interactions. []
Relevance: Pexidartinib dihydrochloride dihydrate contains the {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine moiety within its structure, making it structurally very similar to the main compound. []
Compound Description: Compound 8o is a potent and selective PI3K/mTOR dual inhibitor with excellent kinase selectivity. This compound shows remarkable antiproliferative activities against several cancer cell lines, including SW620 and HeLa cells. Compound 8o regulates the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins. It exhibits a favorable pharmacokinetic profile with good oral bioavailability (76.8%) and significant in vivo antitumor efficacy without significant toxicity. []
Relevance: Compound 8o contains the 1H-pyrrolo[2,3-b]pyridin-6-yl moiety, making it structurally related to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []
Compound Description: This compound is identified as a potential anticancer agent targeting CDK9/cyclin T1 kinase through ligand- and structure-based pharmacophore modeling and docking studies. It demonstrates good docking scores and favorable ADMET properties, suggesting its potential as a selective and potent anticancer agent. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridin-6-yl scaffold with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, making it a structurally related compound. []
Compound Description: 7d-6 is a potent PDGF inhibitor with demonstrated activity in both cell proliferation and autophosphorylation assays. It shows superior inhibitory activity compared to other PDGF inhibitors, including STI-571, CT52923, and SU6668, which have undergone clinical trials. [, ]
Relevance: While structurally different in other aspects, both 7d-6 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride contain the 1H-pyrrolo[2,3-b]pyridine core structure, making them related compounds. [, ]
Compound Description: BMS-645737 is a potent and selective vascular endothelial growth factor receptor-2 (VEGFR-2) antagonist. Its metabolism involves a multistep process, including oxidation and conjugation reactions. Notably, it forms an unusual N-acetylglucosamine conjugate in cynomolgus monkeys. [, , ]
Relevance: This compound shares the core structure of 1H-pyrrolo[2,3-b]pyridine with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. [, , ]
Compound Description: This compound is a highly potent and selective Rho-kinase inhibitor with a 7-azaindole moiety. A significantly improved synthetic route for this compound with an 8.2% overall yield prioritizes cost and safety considerations and utilizes a trifluoromethyl group as a masked methyl group. []
Relevance: This compound contains the 1H-pyrrolo[2,3-b]pyridine core structure, linking it structurally to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine
Compound Description: The crystal structure of this compound reveals two independent molecules in the asymmetric unit. Both molecules exhibit a dihedral angle between the pyridine and azaindole rings, connected by N—H—N hydrogen bonds to form inversion dimers. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core structure with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []
Compound Description: This class of compounds, encompassing various substitutions on the core structure, are described in a patent related to their preparation and therapeutic application. []
Relevance: These derivatives share the central 1H-pyrrolo[2,3-b]pyridine motif with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, highlighting their structural similarity. []
Bis(1H-pyrrolo[2,3-b]pyridin-6-yl)acetylene
Compound Description: This compound is a podand-type molecule synthesized from a 6-iodo derivative of 1H-pyrrolo[2,3-b]pyridine. It represents a specific example of functionalization at the 6-position of the 7-azaindole core. []
Relevance: This compound incorporates two units of the 1H-pyrrolo[2,3-b]pyridine scaffold found in {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, demonstrating structural similarity. []
Compound Description: VNO is a potential oxidative impurity of venetoclax, a BCL-2 inhibitor used in treating blood cancers. It forms during the oxidative stress degradation of venetoclax. []
Relevance: VNO shares the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, establishing structural similarity. []
Compound Description: VHA is another potential oxidative impurity of venetoclax, formed through a Meisenheimer rearrangement of VNO during oxidative stress degradation. []
Relevance: Similar to VNO, VHA shares the 1H-pyrrolo[2,3-b]pyridin-5-yl moiety with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, indicating structural relatedness. []
Compound Description: Compound w2 is a potent human dihydroorotate dehydrogenase (hDHODH) inhibitor identified through optimization of the hit compound BAY 41-2272. It shows potential as a therapeutic agent for inflammatory bowel disease (IBD), demonstrating efficacy in a dextran sulfate sodium-induced ulcerative colitis model. []
Relevance: Compound w2 possesses the 1H-pyrrolo[2,3-b]pyridine core, linking it structurally to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []
Compound Description: PLX5622 is a CSF-1R inhibitor used to target glioma-associated microglia and macrophages (GAMMs). Studies using PLX5622 show its potential in reducing GAMM infiltration and tumor growth in glioma models. [, ]
Relevance: PLX5622 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride are structurally related as they both contain the 1H-pyrrolo[2,3-b]pyridine core. [, ]
Compound Description: [18F]MK6240 is a PET radiotracer with high affinity for hyperphosphorylated tau, used for imaging tau pathology in Alzheimer's disease. Interestingly, the early phase of [18F]MK6240 dynamic PET imaging can provide a surrogate index of cerebral perfusion. []
Relevance: [18F]MK6240 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride share the 1H-pyrrolo[2,3-c]pyridine core, highlighting their structural relation. []
Compound Description: This compound is designed as a 7-azaindole analog based on the bioisosteric principle. It exhibits strong interaction with CSF-1R in molecular docking studies and shows promising anticancer activity in vitro, particularly against HOS cells. []
Relevance: This compound shares the 1H-pyrrolo[2,3-b]pyridine core with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, signifying structural relatedness. []
Compound Description: This compound is a hydrazone ligand used to synthesize a binuclear Cu(II) complex with azide bridges. The complex exhibits enhanced antifungal and antibacterial activity compared to the HL ligand alone. []
Relevance: This compound contains the 1H-pyrrolo[2,3-c]pyridine core, similar to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, indicating a structural relationship. []
2-(Azidocarbonyl)-2H-azirines
Compound Description: These compounds are reactive heterocyclic building blocks used in the synthesis of various N-heterocycles, including 2-(azidocarbonyl)-1H-pyrroles. These pyrrole derivatives can further undergo transformations like the Curtius rearrangement or cyclization reactions. []
Relevance: While not containing the complete 1H-pyrrolo[2,3-b]pyridine system, these compounds are relevant as they can be used to synthesize pyrrole derivatives, which are structurally related to the core of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []
Compound Description: RM273 is a fluorinated derivative of the 2-(4-(1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds, designed as a σ2 receptor ligand. Labelled with 18F ([18F]RM273), it shows potential for detecting σ2 receptors in the brain using PET. []
Relevance: Although RM273 is based on a tetrahydroisoquinoline scaffold, it incorporates a 6-fluoro-1H-pyrrolo[2,3-b]pyridine moiety, making it structurally related to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride. []
Compound Description: This series of compounds have been synthesized and characterized for their potential antimicrobial activity. The study explored the structure-activity relationship of these derivatives, identifying compound 4f with significant antimicrobial activity. []
Relevance: These derivatives are structurally related to {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride as they share the common 1H-pyrrolo[2,3-b]pyridin- 1-yl moiety. []
Compound Description: Compound 12 is an azaindolylsulfonamide derivative exhibiting potent histone deacetylase (HDAC) inhibitory activity, specifically targeting HDAC6. It displays promising antitumor activity in colorectal cancer HCT116 cells and possesses a favorable pharmacokinetic profile. []
Relevance: Compound 12, although structurally distinct in other parts, shares the 1H-pyrrolo[2,3-b]pyridine core with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, making them related compounds. []
Compound Description: Vemurafenib is a BRAF inhibitor used to treat metastatic melanoma with the BRAFV600E mutation. It is a substrate for P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP) efflux transporters, limiting its brain distribution. []
Relevance: Vemurafenib and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride share the central 1H-pyrrolo[2,3-b]pyridine scaffold, signifying their structural relationship. []
Compound Description: Compound I is a kinase modulator targeting receptor protein kinases c-Kit, c-Fms, and Flt3. Researchers have investigated various solid forms of this compound, including its free base. [, ]
Relevance: Compound I contains the {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine moiety, making it structurally very similar to the main compound. [, ]
Compound Description: AZD5363 is an AKT inhibitor investigated in combination with the WEE1 inhibitor AZD1775 for melanoma treatment. Simultaneous treatment with both inhibitors demonstrates synergistic effects in reducing melanoma cell survival and tumor growth. []
Relevance: While structurally different in other parts, both AZD5363 and {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride belong to the pyrrolopyrimidine class of compounds due to the presence of the 7H-pyrrolo[2,3-d]pyrimidine core in AZD5363. []
Compound Description: Apomorphine is a dopamine D2-like agonist known to induce penile erection. Studies suggest that the proerectile effects of apomorphine are specifically mediated by the D3 receptor. []
Compound Description: Y-39983 promotes corneal endothelial cell adhesion and is investigated as a potential therapeutic agent for corneal endothelial dysfunction. It is being explored for its use in eye drops, cell culture media, and corneal implants. []
Relevance: Y-39983 shares the 1H-pyrrolo[2,3-b]pyridin-4-yl moiety with {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride, highlighting their structural similarity. []
Overview
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride is a chemical compound classified as a heterocyclic amine. This compound is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of fibroblast growth factor receptors, which are implicated in various cellular processes including proliferation and differentiation. The compound's structure includes a pyrrolo-pyridine core, which contributes to its biological activity.
Source
The compound can be synthesized through various methods, with detailed procedures documented in scientific literature and patents. It is commercially available from chemical suppliers and is often utilized in research settings.
The synthesis of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride typically involves multi-step reactions. One common method starts with the reaction of 1H-pyrrolo[2,3-b]pyridine with formaldehyde and ammonium chloride under controlled conditions to form the desired amine compound.
Technical Details
Starting Materials:
1H-pyrrolo[2,3-b]pyridine
Formaldehyde
Ammonium chloride
Reaction Conditions:
Temperature: Controlled heating (often around 50 °C)
Solvent: Often conducted in aqueous or organic solvents depending on the specific method used.
Yield Optimization:
Industrial methods may employ continuous flow reactors and automated systems to enhance yield and purity.
Molecular Structure Analysis
Structure
The molecular structure of {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride features a pyrrolopyridine framework with a methanamine substituent.
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride can undergo several chemical reactions:
Oxidation:
Reagents: Potassium permanganate or hydrogen peroxide.
Conditions: Acidic or neutral environments.
Reduction:
Reagents: Lithium aluminum hydride.
Conditions: Anhydrous ether as solvent.
Substitution:
Can react with halogens or other nucleophiles under basic conditions (e.g., sodium hydroxide).
Technical Details
The products formed from these reactions vary based on conditions and reagents used. For example:
Oxidation may yield pyridine derivatives.
Reduction can produce various amine derivatives.
Mechanism of Action
The mechanism of action for {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride is primarily linked to its role as an inhibitor of fibroblast growth factor receptors. This interaction disrupts signaling pathways critical for cell growth and differentiation, making it a candidate for therapeutic applications in cancer treatment.
Physical and Chemical Properties Analysis
Physical Properties
Property
Value
Appearance
White crystalline solid
Melting Point
Not specified
Solubility
Soluble in water
Chemical Properties
The compound exhibits typical properties of heterocyclic amines, including basicity due to the presence of nitrogen atoms in the ring structure.
Applications
{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride has a variety of applications in scientific research:
Chemistry: Serves as a building block in synthesizing more complex heterocyclic compounds.
Biology: Used in studies focusing on enzyme inhibitors and receptor interactions.
Medicine: Investigated for potential therapeutic effects, particularly as an inhibitor of fibroblast growth factor receptors in cancer research.
Industry: Applied in developing new materials and chemical processes.
This compound's unique structural features make it valuable for targeted therapies and advanced material development within pharmaceutical and chemical industries.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.